molecular formula C14H10N2 B8816189 2-(Pyridin-2-yl)quinoline

2-(Pyridin-2-yl)quinoline

Cat. No.: B8816189
M. Wt: 206.24 g/mol
InChI Key: YQZGQXPHGLAEHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyridin-2-yl)quinoline is a useful research compound. Its molecular formula is C14H10N2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H10N2

Molecular Weight

206.24 g/mol

IUPAC Name

2-pyridin-2-ylquinoline

InChI

InChI=1S/C14H10N2/c1-2-6-12-11(5-1)8-9-14(16-12)13-7-3-4-10-15-13/h1-10H

InChI Key

YQZGQXPHGLAEHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-bromoquinoline (1.00 g, 4.81 mmol) [Aldrich, cat. #716278] in N,N-dimethylformamide (10.0 mL) (degassed with nitrogen) was treated with 2-(tributylstannyl)pyridine (1.83 mL, 4.81 mmol) and bis(triphenylphosphine)palladium(II) chloride (0.337 g, 0.481 mmol). The reaction mixture was degassed with nitrogen for 5 min and heated at 110° C. for 17 h. The reaction mixture was then diluted with water (50 mL) and ether (50 mL) and filtered over Celite. The solids were washed with additional ether (150 mL). The filtrate was washed with water (150 mL) and brine, dried over sodium sulfate, filtered, and concentrated to give a crude residue. Purification by flash column chromatography (100% hexanes to 70% ethyl acetate/hexanes, the ethyl acetate containing 5% methanol) gave the desired product (0.771 g, 78%). LCMS calculated for C14H11N2 (M+H)+: m/z=207.1. found: 207.1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.83 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.337 g
Type
catalyst
Reaction Step One
Yield
78%

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